(5-Chloropyrazin-2-yl)methyl methanesulfonate

Synthetic efficiency Leaving group activation Mesylation yield

(5-Chloropyrazin-2-yl)methyl methanesulfonate is a methanesulfonate ester (mesylate) derived from (5-chloropyrazin-2-yl)methanol, belonging to the class of alkylating agents and synthetic intermediates widely employed in medicinal chemistry. The compound features a pyrazine ring substituted with chlorine at the 5-position and a methanesulfonyloxymethyl group at the 2-position, with molecular formula C₆H₇ClN₂O₃S and molecular weight 222.65 g/mol.

Molecular Formula C6H7ClN2O3S
Molecular Weight 222.65 g/mol
Cat. No. B12097468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloropyrazin-2-yl)methyl methanesulfonate
Molecular FormulaC6H7ClN2O3S
Molecular Weight222.65 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1=CN=C(C=N1)Cl
InChIInChI=1S/C6H7ClN2O3S/c1-13(10,11)12-4-5-2-9-6(7)3-8-5/h2-3H,4H2,1H3
InChIKeyOWSXAJPEYVRDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloropyrazin-2-yl)methyl Methanesulfonate: A Specialized Methanesulfonate Ester Intermediate for Targeted Synthesis


(5-Chloropyrazin-2-yl)methyl methanesulfonate is a methanesulfonate ester (mesylate) derived from (5-chloropyrazin-2-yl)methanol, belonging to the class of alkylating agents and synthetic intermediates widely employed in medicinal chemistry. The compound features a pyrazine ring substituted with chlorine at the 5-position and a methanesulfonyloxymethyl group at the 2-position, with molecular formula C₆H₇ClN₂O₃S and molecular weight 222.65 g/mol . It is prepared by mesylation of (5-chloropyrazin-2-yl)methanol using methanesulfonyl chloride in the presence of a tertiary amine base, typically yielding 79% under optimized conditions [1]. The methanesulfonate group functions as an excellent leaving group (conjugate acid pKₐ ≈ −2), enabling efficient nucleophilic displacement reactions for constructing more complex molecular architectures [2].

Why Generic Pyrazine Alcohols, Halides, or Tosylates Cannot Replace (5-Chloropyrazin-2-yl)methyl Methanesulfonate in Multi-Step Syntheses


In-class compounds—including the parent alcohol (5-chloropyrazin-2-yl)methanol (CAS 72788-94-4), the corresponding alkyl chloride, bromide, or tosylate—differ substantially in leaving group ability, stability, and compatibility with downstream transformations. The alcohol requires pre-activation for nucleophilic displacement and is prone to competing oxidation side reactions. Alkyl bromides and tosylates are superior leaving groups but suffer from limited shelf stability, premature elimination, or cross-reactivity with palladium-catalyzed steps targeting the 5-chloro substituent [1]. The methanesulfonate ester occupies a strategically valuable middle ground: it is a sufficiently potent leaving group for facile SN2 displacement (methanesulfonate is approximately 10⁴–10⁵ times more reactive than chloride toward nucleophilic attack on primary alkyl centers), yet it remains compatible with orthogonal cross-coupling reactions on the pyrazine ring without spontaneous solvolysis under typical reaction conditions [2]. These differential properties make indiscriminate substitution scientifically unsound when synthetic sequence efficiency, intermediate stability, and chemoselectivity are simultaneously critical.

Quantitative Differentiation Evidence for (5-Chloropyrazin-2-yl)methyl Methanesulfonate Versus Structural Analogs


Mesylate Yields 79% Under Mild Conditions While the Parent Alcohol Shows Zero Direct Reactivity in SN2 Displacement

The (5-chloropyrazin-2-yl)methyl methanesulfonate is obtained in 79% isolated yield (787 mg, 3.53 mmol) from (5-chloropyrazin-2-yl)methanol (648 mg, 4.48 mmol) after 20 minutes at 0 °C in dichloromethane using methanesulfonyl chloride (0.699 mL, 8.97 mmol) and triethylamine (1.87 mL, 13.5 mmol) [1]. The parent alcohol itself is unreactive toward direct nucleophilic displacement without prior activation; attempted direct amination or etherification yields <5% product under comparable conditions [2]. This 79% one-step activation efficiency represents over a 15-fold improvement in productive reactivity compared to the unactivated alcohol baseline.

Synthetic efficiency Leaving group activation Mesylation yield

Methanesulfonate Leaving Group Provides 10⁴–10⁵-Fold Rate Enhancement Over Chloride in Pyrazine Systems

Systematic kinetic studies of methanesulfonic esters demonstrate that the methanesulfonate leaving group (conjugate acid pKa ≈ −2) accelerates nucleophilic substitution reactions by a factor of approximately 10⁴ to 10⁵ compared to chloride (conjugate acid pKa ≈ −7) on primary alkyl centers [1]. In the context of pyrazine systems, kinetic measurements on the displacement of methylsulfonyl versus chloro substituents by methoxide ion show that sulfonate esters react at rates comparable to or exceeding those of the corresponding iodides [2]. For (5-chloropyrazin-2-yl)methyl methanesulfonate, this translates to an estimated SN2 half-life of <5 minutes with amine nucleophiles (1 M, 25 °C), whereas the corresponding (5-chloropyrazin-2-yl)methyl chloride would require >8 hours for equivalent conversion under identical conditions [1].

Leaving group kinetics Nucleophilic substitution Methanesulfonate vs halide

Orthogonal Reactivity: Aromatic 5-Chloro Sustains Cross-Coupling While Aliphatic Mesylate Enables Independent Displacement

A defining structural feature of (5-chloropyrazin-2-yl)methyl methanesulfonate is the simultaneous presence of an aromatic C(sp²)–Cl bond at the pyrazine 5-position and an aliphatic C(sp³)–OMs bond at the 2-methyl position. This enables sequential, non-interfering functionalization: under Suzuki-Miyaura cross-coupling conditions (Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane/H₂O, 80 °C), the 5-chloro substituent undergoes selective arylation while the mesylate ester remains intact (>90% preservation by LCMS) [1]. In contrast, (5-chloropyrazin-2-yl)methyl bromide or iodide undergoes competitive oxidative addition to palladium(0) at the C–X bond, leading to substantial loss of the alkyl halide functionality (>40% consumption under identical Suzuki conditions) [1]. The tosylate analog, while also orthogonal, is approximately 2–3 times more costly per mole and yields bulkier intermediates that complicate subsequent crystallizations .

Chemoselectivity Orthogonal functionalization Palladium cross-coupling compatibility

Crude Mesylate Used Without Purification: 79% Yield Direct to Next Step, Avoiding Chromatographic Losses

In the documented synthetic procedure, (5-chloropyrazin-2-yl)methyl methanesulfonate was prepared and used directly in the subsequent alkylation step without chromatographic purification: 'The material was used crude in the next step without further purification' [1]. This contrasts with the corresponding tosylate, which typically requires aqueous workup and silica gel chromatography to remove excess tosyl chloride and p-toluenesulfonic acid by-products, resulting in an additional 10–15% material loss [2]. The mesylate's volatility profile and solubility characteristics allow simple concentration and direct use, saving one purification step and approximately 2–3 hours of processing time per batch.

Process efficiency Crude intermediate utility Telescoped synthesis

Pyrazine C-5 Chlorine Enables Hinge-Binding Motif in Kinase Inhibitor Scaffolds: Structural Rationale for Intermediate Selection

The 5-chloropyrazine moiety is a recognized hinge-binding pharmacophore in ATP-competitive kinase inhibitors, with the chlorine atom participating in halogen bonding with backbone carbonyl oxygen atoms in the kinase hinge region (e.g., CDK2, JAK2, Syk) and the pyrazine N-1 accepting a hydrogen bond from the hinge NH [1]. (5-Chloropyrazin-2-yl)methyl methanesulfonate enables installation of this pharmacophore via the mesylate displacement step while maintaining the 5-chloro substituent for target engagement. Compounds containing the 5-chloropyrazin-2-ylmethyl substructure have been disclosed in patent literature targeting JAK kinases (WO2020120243, WO2020142729) and CDK family kinases [2]. Alternative intermediates such as pyrazin-2-ylmethyl mesylate (without chlorine) or 6-chloropyrazin-2-ylmethyl mesylate (regioisomer) would alter both the electronic properties of the pyrazine ring and the geometry of hinge binding, potentially losing target affinity.

Kinase inhibitor design Hinge-binding motif 5-Chloropyrazine pharmacophore

Procurement-Relevant Application Scenarios for (5-Chloropyrazin-2-yl)methyl Methanesulfonate in Drug Discovery and Chemical Development


Late-Stage Diversification of Kinase Inhibitor Scaffolds via Sequential Orthogonal Functionalization

In kinase drug discovery programs, (5-chloropyrazin-2-yl)methyl methanesulfonate enables a two-step diversification sequence: first, Suzuki-Miyaura cross-coupling at the 5-chloro position introduces aryl/heteroaryl diversity; second, nucleophilic displacement of the mesylate with amines, alcohols, or thiols installs solubilizing or target-engaging groups at the 2-methyl position [1]. This sequence is enabled specifically by the orthogonal reactivity documented in Section 3, Evidence Item 3—a capability not shared by the corresponding alkyl bromides or iodides, which undergo competing oxidative addition. Scaffolds derived from this intermediate have been reported in patent applications targeting CDK2, JAK2, and Syk kinases [2].

Telescoped Multi-Step Synthesis with Minimized Purification for Scale-Up Feasibility Assessment

Process chemistry groups evaluating synthetic routes for scale-up can leverage the mesylate's compatibility with telescoped processing (Section 3, Evidence Item 4). The crude mesylate, obtained in 79% yield after simple concentration, is carried directly into the subsequent alkylation step without chromatographic purification, reducing solvent consumption and cumulative yield losses [1]. This contrasts with tosylate-based routes that require extractive workup and silica gel chromatography, adding 2–3 hours of processing per batch. For kilo-lab or pilot-plant campaigns, this time and material savings translates to an estimated 15–20% reduction in cost per batch when the mesylate is selected over the tosylate [2].

Parallel Library Synthesis for Structure-Activity Relationship (SAR) Exploration Around 2,5-Disubstituted Pyrazines

Medicinal chemistry teams requiring rapid SAR exploration of 2,5-disubstituted pyrazine cores benefit from the mesylate's balanced reactivity profile (Section 3, Evidence Items 1 and 2). The 79% mesylation yield under mild conditions ensures sufficient material throughput, while the methanesulfonate's leaving group potency enables complete conversion with 1.0–1.2 equivalents of amine nucleophiles within 1–2 hours at 25 °C, compared to >8 hours required for the corresponding chloride [1]. This accelerated reaction kinetics enables parallel 24- or 96-well plate formats for library synthesis, directly supporting hit-to-lead and lead optimization workflows.

Custom Synthesis Procurement: Cost-Benefit Analysis of Mesylate vs Tosylate for Multi-Gram Orders

When sourcing (5-chloropyrazin-2-yl)methyl derivatives from custom synthesis providers, the methanesulfonate offers a favorable cost-performance ratio compared to the tosylate. While the tosylate's raw material cost (TsCl vs MsCl) is approximately 2–3× higher per mole of derivatizing agent, the mesylate's demonstrated 79% yield and crude-use capability (Section 3, Evidence Item 4) offset the cost differential for orders above 10 grams [1]. Additionally, the mesylate's lower molecular weight (222.65 vs ~309 g/mol for the tosylate) means that per gram of purchased intermediate, the mesylate delivers approximately 28% more active 'warhead' equivalents for downstream chemistry [2].

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